2-HEXADECANONE

Description

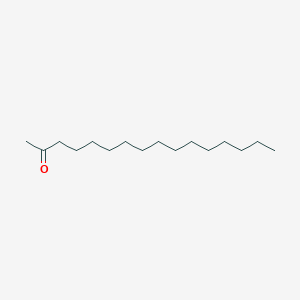

Structure

3D Structure

Properties

IUPAC Name |

hexadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXKZBWAKKPFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172101 | |

| Record name | Hexadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hexadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

317.00 to 318.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18787-63-8 | |

| Record name | 2-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18787-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018787638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5WI8V19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43 - 43.5 °C | |

| Record name | 2-Hexadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 2-Hexadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hexadecanone (CAS No. 18787-63-8), a long-chain aliphatic ketone. Also known as methyl tetradecyl ketone, this compound is of interest in various research and development fields, including its potential as an anticholesteremic agent and its presence as a volatile constituent in natural products.[1] This document compiles essential quantitative data, details standardized experimental protocols for property determination, and presents a logical workflow for chemical characterization, intended for use in research, drug development, and quality control settings.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various reputable chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O | [1][2] |

| Molecular Weight | 240.42 g/mol | [1][2] |

| CAS Number | 18787-63-8 | [1][2] |

| Physical State | Solid at 25°C | [2] |

| Appearance | White to off-white solid | [1] |

| Odor | Fruity | [1][3] |

| Melting Point | 43 - 45 °C | [1][4][5] |

| Boiling Point | 317 - 318 °C (at 760 mm Hg) 138 - 140 °C (at 2 mm Hg) | [1][2][3][4][6] |

| Density (estimate) | 0.8292 g/cm³ | [1] |

| Water Solubility | 0.1497 mg/L at 25°C (estimated) | [3][6] |

| Solubility in Organics | Soluble in alcohol; Slightly soluble in chloroform and methanol. | [1][3] |

| Vapor Pressure (estimate) | 0.000362 mmHg at 25°C | [3] |

| Flash Point | > 112.78 °C (> 230 °F) | [1][3] |

| Log P (octanol/water) | 6.582 (estimated) | [1][3][6] |

| Refractive Index (estimate) | 1.4448 | [1] |

| Kovats Retention Index | Standard non-polar: 1770 - 1805 | [2] |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by internationally recognized and standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Adherence to these guidelines ensures data quality, reproducibility, and comparability across different laboratories.

Melting Point/Melting Range (OECD 102 / ASTM E324)

The melting point is a fundamental property for the characterization and purity assessment of a crystalline solid like this compound.

-

Principle : This test determines the temperature range over which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7] For pure substances, this transition occurs over a very narrow range.

-

Apparatus : Common methods include the capillary tube method (in a liquid bath or metal block) and thermal analysis techniques like Differential Scanning Calorimetry (DSC).[2][5]

-

Methodology (Capillary Method) :

-

A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.[8]

-

The tube is placed in a heating apparatus alongside a calibrated thermometer.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The "initial melting point" is recorded as the temperature at which the first drop of liquid appears.

-

The "final melting point" is the temperature at which the last solid particle disappears. The range between these two points is the melting range.[8]

-

-

Methodology (DSC as per ASTM E794) :

-

A small, weighed sample (1-15 mg) is placed in a hermetically sealed pan.[9][10]

-

The sample and a reference pan are subjected to a controlled temperature program (heating at a constant rate).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The melting point is determined from the resulting endothermic peak in the heat flow curve.[9]

-

Boiling Point (OECD 103)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][11][12]

-

Apparatus : Methods include ebulliometers, dynamic methods (measuring vapor pressure as a function of temperature), and the Siwoloboff method for small quantities.[11]

-

Methodology (Siwoloboff Method - Micro-Boiling Point) :

-

A small amount of the sample is placed in a test tube.

-

A capillary tube, sealed at the top end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a liquid bath (e.g., a Thiele tube).[13]

-

As the temperature rises, air trapped in the capillary tube escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary.[14]

-

The heat source is removed, and the bath is allowed to cool.

-

The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[13][14]

-

Water Solubility (OECD 105)

Given its long alkyl chain, this compound has very low water solubility. The Flask Method is appropriate for substances with solubility above 10⁻² g/L, while the Column Elution method is used for lower solubilities.[15]

-

Principle : This method determines the saturation mass concentration of a substance in water at a given temperature.[15][16]

-

Apparatus : A temperature-controlled shaker or stirrer, centrifuge, and an appropriate analytical instrument (e.g., Gas Chromatography with Mass Spectrometry, GC-MS) for concentration measurement.

-

Methodology (Flask Method) :

-

An excess amount of this compound is added to a flask containing purified water.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[15]

-

The solution is then allowed to stand, and the undissolved solid is separated from the aqueous phase, typically by centrifugation.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

The process is repeated until at least three consecutive measurements show concentrations with no significant trend.

-

Flash Point (ASTM D93)

The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors can ignite.

-

Principle : A test specimen is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space until a flash is observed.[17]

-

Apparatus : A Pensky-Martens closed-cup tester is suitable for materials like this compound with flash points above 40 °C.[17]

-

Methodology (Pensky-Martens Closed-Cup) :

-

The sample is placed into the test cup of the apparatus.

-

The lid is secured, and the sample is heated and stirred at a specified rate.

-

At regular temperature intervals, the ignition source (a small flame) is dipped into the cup.

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite.

-

Physicochemical Characterization Workflow

The following diagram illustrates a standardized workflow for the physicochemical characterization of a solid chemical substance such as this compound, referencing the key OECD and ASTM guidelines.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. matestlabs.com [matestlabs.com]

- 10. infinitalab.com [infinitalab.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jove.com [jove.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

An In-Depth Technical Guide to 2-Hexadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a long-chain aliphatic ketone, is a molecule of significant interest across various scientific disciplines. It is found naturally as a volatile constituent in cooked meats and certain plant essential oils.[1] In the realm of biomedical research, it has garnered attention for its potential as an anticholesteremic agent, demonstrating the ability to reduce serum cholesterol levels.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, proposed synthesis and analytical methodologies, and its potential biological implications.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: hexadecan-2-one[3][4]

Beyond its systematic name, this compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings.

Synonyms:

-

Methyl tetradecyl ketone[3]

-

Cetan-2-one

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O | [3][4] |

| Molecular Weight | 240.42 g/mol | [3] |

| CAS Number | 18787-63-8 | [3][4] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 138-140 °C at 2 mmHg | [1] |

| Physical State | Solid | [3] |

Experimental Protocols

Proposed Synthesis of this compound

Conceptual Protocol using Wittig Reaction:

-

Preparation of the Phosphonium Ylide:

-

React 1-bromotetradecane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form tetradecyltriphenylphosphonium bromide.

-

Treat the resulting phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to generate the corresponding phosphorus ylide.

-

-

Reaction with Acetaldehyde:

-

Add acetaldehyde to the ylide solution at low temperature and allow the mixture to slowly warm to room temperature. The ylide will act as a nucleophile, attacking the carbonyl carbon of acetaldehyde.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate alkene (1-pentadecene) would then need to be oxidized to form the methyl ketone. A common method is Wacker oxidation using a palladium catalyst.

-

Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted from a method for the quantitative analysis of 2-pentadecanone, using this compound as an internal standard, and is suitable for the analysis of this compound in various matrices.[5]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [5]

-

Materials: 20 mL airtight glass vials with PTFE septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), heater-stirrer or water bath, internal standard (IS) solution (e.g., 2-heptadecanone in methanol, 10 µg/mL), sodium chloride (NaCl).

-

Procedure:

-

Transfer a known amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL vial.

-

Add a precise volume of the internal standard solution.

-

Add approximately 1 g of NaCl to the vial to enhance the volatility of the analyte.

-

Immediately seal the vial.

-

Equilibrate the sample at 60°C for 15 minutes with gentle agitation.

-

Expose the pre-conditioned SPME fiber to the headspace for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan or selected ion monitoring (SIM) for quantitative analysis.

-

3. Data Analysis:

-

Identify this compound based on its retention time and mass spectrum.

-

For quantitative analysis, construct a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.

Signaling Pathways and Logical Relationships

Potential Mechanism of Hypocholesterolemic Action

Studies have indicated that this compound possesses hypocholesterolemic activity, significantly reducing serum cholesterol levels.[2] While the precise molecular mechanism has not been fully elucidated, a plausible hypothesis is the inhibition of a key enzyme in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

Caption: Potential inhibition of HMG-CoA reductase by this compound in the cholesterol biosynthesis pathway.

Experimental Workflow for GC-MS Analysis

The analytical workflow for determining the concentration of this compound in a sample involves several distinct steps, from sample preparation to data interpretation.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship in a Plausible Synthesis Route

The Wittig reaction provides a logical sequence of chemical transformations to synthesize a target ketone like this compound from smaller, readily available starting materials.

Caption: A logical workflow for the synthesis of this compound via the Wittig reaction.

References

- 1. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0089592A2 - Process for the preparation of methyl ketones - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Tetradecyl Ketone (2-Hexadecanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetradecyl ketone, systematically known as 2-hexadecanone, is a long-chain aliphatic ketone with the chemical formula C₁₆H₃₂O. This document provides a comprehensive technical overview of its chemical structure, formula, and physicochemical properties. It details an experimental protocol for its synthesis via the oxidation of 2-hexadecanol and a standard method for its analysis using gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the known biological roles of methyl tetradecyl ketone, including its function as a pheromone and its potential as an anticholesteremic agent. The information is presented to support research and development activities in various scientific disciplines.

Chemical Structure and Formula

Methyl tetradecyl ketone is a saturated ketone with a carbonyl group located at the second carbon position of a sixteen-carbon chain.

Chemical Formula: C₁₆H₃₂O[1][2][3][4][5][6][7]

IUPAC Name: Hexadecan-2-one[3][4]

Synonyms: Methyl tetradecyl ketone, this compound[3][4][5]

Molecular Weight: 240.42 g/mol [1][6]

Structural Representation

The chemical structure of methyl tetradecyl ketone can be represented in various formats.

SMILES: CCCCCCCCCCCCCCC(C)=O[1][2][7]

InChI: InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3[2]

A 2D representation of the chemical structure is provided below.

Caption: 2D structure of Methyl Tetradecyl Ketone.

Physicochemical Properties

A summary of the key physicochemical properties of methyl tetradecyl ketone is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂O | [1][2][3][4][5][6][7] |

| Molecular Weight | 240.42 g/mol | [1][6] |

| Appearance | White to off-white crystalline flakes | [] |

| Melting Point | 43-45 °C | [7][9] |

| Boiling Point | 138-140 °C at 2 mmHg | [7][9] |

| Solubility | Soluble in alcohol; Insoluble in water | |

| CAS Number | 18787-63-8 | [3][7] |

| IUPAC Name | Hexadecan-2-one | [3][4] |

Experimental Protocols

Synthesis of Methyl Tetradecyl Ketone via Oxidation of 2-Hexadecanol

This protocol describes the synthesis of methyl tetradecyl ketone from its corresponding secondary alcohol, 2-hexadecanol, using pyridinium chlorochromate (PCC) as the oxidizing agent.[10][11][12][13][14]

Materials:

-

2-Hexadecanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Celite® or silica gel

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 2-hexadecanol (1 equivalent) in anhydrous dichloromethane in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl tetradecyl ketone.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of methyl tetradecyl ketone.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of methyl tetradecyl ketone using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Procedure:

-

Prepare a standard solution of methyl tetradecyl ketone in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a known volume of the sample into the GC-MS system.

-

Acquire the data according to the specified GC-MS conditions.

-

Identify methyl tetradecyl ketone by its characteristic retention time and mass spectrum, which includes the molecular ion peak (m/z 240.4) and specific fragmentation patterns.

Biological Roles and Significance

Methyl tetradecyl ketone has been identified in various biological contexts, playing roles as a semiochemical and exhibiting potential pharmacological activity.

Pheromonal Activity

Methyl tetradecyl ketone has been identified as a component of the sex pheromone in certain insect species, such as the scarab beetle Hoplia equina.[15] In some snake species, long-chain methyl ketones, including those of similar chain length to methyl tetradecyl ketone, have been found to act as nonvolatile sex pheromones, facilitating chemical communication for mating.[2][16]

Anticholesteremic Potential

Studies have indicated that this compound may act as an anticholesteremic agent, capable of significantly reducing serum cholesterol levels.[][15] This suggests a potential role in the modulation of cholesterol biosynthesis or metabolism. While the precise mechanism is not fully elucidated, it is hypothesized to involve the inhibition of key enzymes in the cholesterol synthesis pathway.

Caption: Biological roles of methyl tetradecyl ketone.

Conclusion

Methyl tetradecyl ketone is a well-characterized long-chain ketone with defined chemical and physical properties. Standard organic synthesis and analytical techniques are readily applicable to this compound. Its presence and function in biological systems as a pheromone and its potential as a cholesterol-lowering agent make it a molecule of interest for further research in chemical ecology, drug discovery, and metabolic studies. This guide provides a foundational resource for scientists and researchers working with or interested in methyl tetradecyl ketone.

References

- 1. Wacker process - Wikipedia [en.wikipedia.org]

- 2. masonlab.ib.oregonstate.edu [masonlab.ib.oregonstate.edu]

- 3. Hexadecan-2-one | C16H32O | CID 29251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Showing Compound this compound (FDB003052) - FooDB [foodb.ca]

- 6. Ester and ketone components of aggregation pheromone ofDrosophila hydei (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. d-nb.info [d-nb.info]

- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. This compound | 18787-63-8 [chemicalbook.com]

- 16. Feminization of Male Brown Treesnake Methyl Ketone Expression via Steroid Hormone Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hexadecanone: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Introduction

2-Hexadecanone (C₁₆H₃₂O), also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone.[1] It is a naturally occurring compound found across various biological kingdoms, from plants and insects to microorganisms.[1][2] This volatile organic compound plays significant roles in chemical communication, acting as a semiochemical in insects, and contributes to the aromatic profiles of various foods and essential oils.[1] This guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound has been identified in a diverse array of natural sources. Its presence is often associated with the volatile fractions of plants and as a semiochemical in insects.

Plant Kingdom

This compound is a constituent of the essential oils of several plant species. It contributes to the characteristic aroma of these plants. Notable plant sources include:

-

Hops (Humulus lupulus) : It has been identified as an airborne volatile compound from this plant.[1][2][3]

-

Aster scaber : This plant is another reported source of this compound.[2]

-

Xylopia aromatica : The leaf oil of this plant, found in Cuba, contains approximately 1.00% this compound.[4]

-

Rue Oil (Ruta graveolens) : Cuban rue oil has been found to contain 0.36% this compound.[4]

-

Cauliflower (Brassica oleracea var. botrytis) : The compound has been detected in cauliflower, although not quantified.[5]

Animal Kingdom

In the animal kingdom, this compound is primarily recognized for its role as a semiochemical, particularly in insects.

-

Hoplia equina (Scarab Beetle) : It is an electroantennographic active compound released by females of this species, suggesting a role in chemical signaling.[1]

Other Natural Sources

This compound has also been detected in:

-

Cooked Meats : It is a volatile constituent found in various cooked meats.[1]

-

Foods and Beverages : It has been detected in fats, oils, and alcoholic beverages.[5]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the source and the specific part of the organism. The following table summarizes available quantitative data.

| Biological Source | Part/Type | Concentration (% of oil) | Reference |

| Xylopia aromatica | Leaf Oil | 1.00% | [4] |

| Ruta graveolens (Rue) | Oil | 0.36% | [4] |

Biosynthesis and Biological Role

While the specific biosynthetic pathway of this compound is not extensively detailed in the provided results, it is classified as a ketone and an oxygenated hydrocarbon. Ketones can be formed through various metabolic processes. In insects, such compounds are often involved in pheromonal communication, influencing behaviors such as mating and aggregation.[1] The interaction between insects and microorganisms can also modulate the production of volatile compounds like this compound, affecting insect behavior through olfactory cues.[6]

The logical flow of this compound's role as a semiochemical can be visualized as follows:

Experimental Protocols for Analysis

The identification and quantification of this compound from natural sources typically involve chromatographic and spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and commonly used method for analyzing volatile compounds like this compound.[7]

Sample Preparation and Extraction

-

Sample Collection : Collect the biological material of interest (e.g., plant leaves, insect glands).

-

Extraction :

-

For Essential Oils (e.g., from plants) : Hydrodistillation or steam distillation are common methods.

-

Solvent Extraction : For other matrices, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.[7] An internal standard (e.g., 2-octadecanol) can be added to correct for extraction variability.[7]

-

Solid-Phase Microextraction (SPME) : A solvent-free technique suitable for headspace analysis of volatiles.

-

-

Concentration : The solvent from the extract is typically evaporated under a gentle stream of nitrogen.[7]

-

Reconstitution : The dried residue is reconstituted in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for analyzing long-chain ketones is as follows:

-

Instrumentation : Agilent 8890 GC System coupled with an Agilent 5977B MSD or an equivalent system.[7]

-

Column : A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[7]

-

Injector :

-

Oven Temperature Program :

-

Mass Spectrometer :

The following diagram illustrates a general workflow for the analysis of this compound.

Conclusion

This compound is a widely distributed natural product with significant roles in chemical ecology and as a flavor/aroma component. Its presence in various plants and insects highlights its importance in biological systems. Standard analytical techniques, particularly GC-MS, are well-suited for its identification and quantification from complex natural matrices. Further research into its biosynthesis and specific biological functions will continue to be an area of interest for chemists, biologists, and drug development professionals.

References

- 1. This compound | 18787-63-8 [chemicalbook.com]

- 2. Hexadecan-2-one | C16H32O | CID 29251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. contaminantdb.ca [contaminantdb.ca]

- 4. This compound, 18787-63-8 [thegoodscentscompany.com]

- 5. Showing Compound this compound (FDB003052) - FooDB [foodb.ca]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Potential of 2-Hexadecanone in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a long-chain aliphatic ketone also known as methyl tetradecyl ketone, is an organic compound with the chemical formula C₁₆H₃₂O.[1][2] While it has been identified as a volatile component in some plants and cooked meats, its potential applications in scientific research are multifaceted and warrant deeper exploration.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential uses in various research fields, from microbial biochemistry to drug discovery. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate its application in a laboratory setting.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research. These properties influence its solubility, stability, and distribution in biological systems.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₂O | [1] |

| Molecular Weight | 240.42 g/mol | |

| Melting Point | 43-45 °C | |

| Boiling Point | 138-140 °C at 2 mmHg | |

| Appearance | Solid | |

| Synonyms | Methyl tetradecyl ketone | [1][2] |

Potential Applications in Scientific Research

Bioremediation and Microbial Metabolism

This compound serves as a carbon and energy source for certain microorganisms, particularly under anaerobic conditions. This has significant implications for bioremediation research, specifically in the context of environments contaminated with hydrocarbon photooxidation products.

A key area of investigation has been its degradation by sulfate-reducing bacteria. Research has shown that microbial enrichment cultures from marine sediments can effectively degrade this compound. The proposed metabolic pathway involves an initial carboxylation step, a mechanism that has been observed in the anaerobic oxidation of other ketones.

This protocol is adapted from a study on the anaerobic degradation of this compound by a microbial enrichment culture.

1. Microcosm Preparation:

-

Use 60-ml serum bottles containing a mixture of coastal sediment and sterilized site water.

-

Enrich the site water with 3.7 mM ammonium chloride, 2 mM sodium thiosulfate, 14 mM morpholinepropanesulfonic acid (pH 7.2), and 1 mg/liter resazurin.

-

Homogenize the sediment and water under an N₂-H₂-CO₂ (85:10:5) atmosphere in an anaerobic chamber.

-

Add this compound (dissolved in dichloromethane to achieve a final concentration of 200 mg/liter) to the bottles and allow the solvent to evaporate.

-

Prepare killed controls by autoclaving the sediment-containing bottles.

-

Seal the bottles with Teflon-coated butyl rubber stoppers and incubate at 30°C in the dark.

2. Subculture and Growth:

-

Transfer a 3 ml aliquot of the microcosm to a serum bottle containing 27 ml of artificial seawater medium with 0.4 mM Na₂S·9H₂O and 200 mg/liter of this compound.

-

Incubate the bottles at 30°C in the dark on a reciprocal shaker.

3. Analysis of Degradation:

-

Separate the sediment and aqueous phase by decantation.

-

Extract the wet sediment with isopropanol-hexane (4:1, vol/vol) via sonication.

-

Extract the aqueous phase three times with chloroform.

-

Combine the extracts, dry with anhydrous Na₂SO₄, filter, and concentrate.

-

Acidify the remaining aqueous phase to pH 1 and extract three times with chloroform to isolate acidic metabolites.

-

Silylate the extracts using a mixture of pyridine and N,O-bistrimethylsilyl–trifluoroacetamide (3:1, vol/vol) at 50°C for 1 hour.

-

Analyze the silylated extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

References

An In-depth Technical Guide to the Safety and Handling of 2-Hexadecanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Hexadecanone, a long-chain aliphatic ketone. The following sections detail its physical and chemical properties, toxicological profile, and recommended procedures for safe handling, storage, and emergency response. This document is intended to support laboratory safety protocols and risk assessments in a research and development environment.

Chemical and Physical Properties

This compound, also known as methyl tetradecyl ketone, is a solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C16H32O | [2][3][4] |

| Molecular Weight | 240.42 g/mol | [1][2][4] |

| CAS Number | 18787-63-8 | [1][3][4] |

| EC Number | 242-571-0 | [1][3][4] |

| Appearance | Colorless crystalline solid / White to light yellow solid | [4][5] |

| Melting Point | 43-45 °C | [1][4][6] |

| Boiling Point | 138-140 °C at 2 mmHg (lit.) / 317-318 °C at 760 mmHg | [1][2][6] |

| Flash Point | 113 °C (closed cup) / ~112.78 °C | [4][7] |

| Water Solubility | Insoluble | [7] |

| Storage Class | 11 - Combustible Solids | [1] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] Most available safety data sheets indicate a lack of specific data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[4] One source cites an unreported oral LD50 in mice of 1750 mg/kg.[7] Due to the limited data, this chemical should be handled with care, assuming it may be hazardous.

It is crucial to distinguish this compound from 2-Hexanone, a different chemical with established neurotoxic effects.[8][9]

Safe Handling and Storage

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[1][4]

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: For operations that may generate dust, an N95 (US) or equivalent respirator is recommended.[1] In well-ventilated areas, respiratory protection may not be required.[4]

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[3][4]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Take precautionary measures against static discharge.[11]

-

Wash hands thoroughly after handling.[10]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials.

A logical workflow for handling this compound safely is depicted in the following diagram:

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][4]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4]

In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Carbon oxides may be formed during combustion.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Experimental Protocols for Safety Assessment

Given the lack of specific toxicological data for this compound, standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed to assess its potential hazards. The following diagram illustrates a generalized experimental workflow for determining acute oral toxicity.

Caption: Generalized Workflow for an Acute Oral Toxicity Study.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety assessment. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound 98 18787-63-8 [sigmaaldrich.com]

- 2. Hexadecan-2-one | C16H32O | CID 29251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound | 18787-63-8 [chemicalbook.com]

- 7. This compound, 18787-63-8 [thegoodscentscompany.com]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Hexanone | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

High-Purity 2-Hexadecanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-hexadecanone, a long-chain aliphatic ketone with significant applications in biomedical research and electrochemical sensor development. This document details commercially available sources, key technical specifications, and established experimental methodologies for its use.

Commercial Availability and Specifications

High-purity this compound (also known as methyl tetradecyl ketone) is readily available from several reputable chemical suppliers. The compound is typically offered at a purity of 98% or higher, suitable for most research and development applications. Below is a summary of technical data from prominent commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich (MilliporeSigma) | 18787-63-8 | C₁₆H₃₂O | 240.42 | ≥98% | Solid | 43-45 | 138-140 (at 2 mmHg) |

| Santa Cruz Biotechnology | 18787-63-8 | C₁₆H₃₂O | 240.42 | Not specified | Solid | 43-45 | 138-140 (at 2 mmHg) |

| BOC Sciences | 18787-63-8 | C₁₆H₃₂O | 240.43 | ≥98% | Solid | 43-45 | 138-140 (at 2 mmHg) |

| ChemicalBook | 18787-63-8 | C₁₆H₃₂O | 240.42 | ≥98% | Solid | 43-45 | 138-140 (at 2 mmHg) |

Applications in Research and Development

This compound has demonstrated utility in two primary areas of scientific research: as a hypocholesterolemic agent and as a critical component in the fabrication of amperometric biosensors.

Anticholesteremic Properties and Mechanism of Action

Studies have shown that this compound can significantly reduce serum cholesterol levels.[1] The proposed mechanism for this activity is the inhibition of fatty acid synthesis, a key pathway in cholesterol metabolism. By interfering with this process, this compound may limit the availability of precursors required for cholesterol production.

Below is a diagram illustrating the proposed mechanism of action:

Role in Amperometric Biosensors

This compound serves as a solid binding matrix in the preparation of carbon paste electrodes for amperometric biosensors.[2] Its lipophilic nature and solid-state at room temperature make it an effective binder for graphite powder, creating a stable and reproducible electrode surface. These electrodes can then be modified with enzymes and mediators for the detection of various analytes.

The following diagram outlines the general workflow for fabricating a this compound-based carbon paste electrode for use in a biosensor:

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Evaluation of Hypocholesterolemic Activity in a Rat Model

This protocol is a summary of the methodology described by Wyrick et al. (1976).[1]

1. Animal Model and Acclimation:

- Male Wistar rats (150-200 g) are used for the study.

- Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2 °C) with ad libitum access to standard chow and water.

- Acclimation period of at least one week is required before the start of the experiment.

2. Dosing and Administration:

- This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

- The suspension is administered orally via gavage at a predetermined dose (e.g., 100 mg/kg body weight) once daily for a specified duration (e.g., 14 days).

- A control group receives the vehicle only.

3. Blood Sampling and Analysis:

- At the end of the treatment period, animals are fasted overnight.

- Blood samples are collected via cardiac puncture under anesthesia.

- Serum is separated by centrifugation.

- Serum total cholesterol and triglyceride levels are determined using commercially available enzymatic kits.

4. Data Analysis:

- Results are expressed as mean ± standard deviation.

- Statistical significance between the treated and control groups is determined using a Student's t-test or ANOVA.

Protocol 2: Preparation of a this compound-Based Carbon Paste Electrode

This protocol provides a general procedure for the fabrication of a carbon paste electrode using this compound as a binder.

1. Materials and Reagents:

- High-purity graphite powder

- High-purity this compound

- Mortar and pestle

- Electrode body (e.g., a glass tube with a copper wire for electrical contact)

- Heating plate or water bath

2. Preparation of the Carbon Paste:

- Weigh out graphite powder and this compound in a desired ratio (e.g., 70:30 w/w).

- Gently heat the this compound until it melts (melting point is 43-45 °C).

- In a mortar, gradually add the graphite powder to the molten this compound.

- Thoroughly mix and grind the components with the pestle until a homogenous, thick paste is formed.

3. Electrode Fabrication:

- Pack a small amount of the prepared carbon paste into the tip of the electrode body, ensuring there are no air bubbles.

- Smooth the surface of the electrode by rubbing it on a clean, smooth surface (e.g., weighing paper).

- The bare carbon paste electrode is now ready for surface modification with enzymes and/or mediators for a specific biosensing application.

4. Electrode Surface Renewal:

- The surface of the carbon paste electrode can be easily renewed by extruding a small amount of the old paste and polishing the new surface.

This technical guide provides a foundational understanding of high-purity this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to 2-HEXADECANONE (CAS: 18787-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hexadecanone (CAS: 18787-63-8), a long-chain aliphatic ketone. Also known as methyl tetradecyl ketone, this compound has garnered interest for its biological activities, including its potential as an anticholesteremic agent. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance with a focus on potential mechanisms of action. The information is presented to support further research and development applications.

Chemical and Physical Properties

This compound is a saturated ketone with the chemical formula C₁₆H₃₂O.[1][2][3][4][5] It is characterized by a 16-carbon chain with a carbonyl group at the second position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18787-63-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₃₂O | [1][2][3][4][5] |

| Molecular Weight | 240.42 g/mol | [5] |

| Appearance | Colorless crystalline solid | [6] |

| Melting Point | 43-45 °C | [6][7] |

| Boiling Point | 138-140 °C at 2 mmHg | [7] |

| Flash Point | 113 °C (closed cup) | [6] |

| Water Solubility | Insoluble | [8] |

| Solubility | Soluble in alcohol | [8] |

| Synonyms | Methyl tetradecyl ketone, Hexadecan-2-one | [2][3][9][10] |

Synthesis of this compound

Two primary synthetic routes for this compound are presented here, based on established organic chemistry principles.

Grignard Reaction

This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with pentadecanal.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with Aldehyde: Dissolve pentadecanal (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.

-

Work-up: After the reaction is complete, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-hexadecanol is then oxidized.

-

Oxidation: Dissolve the crude 2-hexadecanol in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature until the alcohol is consumed (monitored by TLC).

-

Final Purification: Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether. Evaporate the solvent to yield this compound. Purify further by recrystallization or column chromatography.

Diagram 1: Grignard Synthesis of this compound

Oxidation of 2-Hexadecanol

This is a more direct method if the corresponding secondary alcohol is available.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hexadecanol (1.0 equivalent) in a suitable solvent such as acetone.

-

Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Quenching: Quench the reaction by adding isopropanol until the solution turns green.

-

Extraction and Purification: Remove the acetone under reduced pressure. Extract the residue with diethyl ether. Wash the ether extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound. Further purification can be achieved by column chromatography on silica gel.

Diagram 2: Oxidation of 2-Hexadecanol

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of this compound.

Experimental Protocol:

-

Instrumentation: Agilent 7890 GC with 5975C MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Diagram 3: GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Experimental Protocol:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR: Acquire spectra with a standard pulse program. Expected signals include a singlet for the methyl group adjacent to the carbonyl, a triplet for the terminal methyl group of the long alkyl chain, and multiplets for the methylene groups.

-

¹³C NMR: Acquire proton-decoupled spectra. Expected signals include a downfield signal for the carbonyl carbon, and distinct signals for the methyl and methylene carbons.

Biological Activity and Potential Applications

Anticholesteremic Activity

Studies have shown that this compound can significantly reduce serum cholesterol levels in rats without affecting triglyceride levels.[11] This suggests a potential role in the management of hypercholesterolemia.

Experimental Protocol for In Vivo Hypocholesterolemic Assay (Hypothetical):

-

Animal Model: Use male Sprague-Dawley rats.

-

Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for 4 weeks to induce elevated serum cholesterol levels.

-

Treatment: Administer this compound orally at various doses (e.g., 10, 50, 100 mg/kg body weight) daily for a period of 4 weeks. A control group should receive the vehicle only.

-

Blood Collection and Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic kits.

-

Data Analysis: Compare the lipid profiles of the treatment groups with the control group to determine the dose-dependent effect of this compound.

Fatty Acid Synthase Inhibition

This compound has been reported to inhibit fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. This activity could be relevant in the context of metabolic diseases and oncology.

Diagram 4: Hypothesized Mechanism of Anticholesteremic Action

The exact mechanism by which this compound lowers cholesterol is not fully elucidated. It may involve the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase, or it may modulate the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) that control the expression of genes involved in lipid metabolism.[12][13][14][15]

Safety and Toxicology

The toxicological profile of this compound has not been extensively investigated.[6] Available safety data sheets indicate that it should be handled with care in a laboratory setting.[6]

Table 2: Summary of Safety Information

| Parameter | Information | Source |

| Acute Toxicity | No data available | [6] |

| Skin Corrosion/Irritation | No data available | [6] |

| Serious Eye Damage/Irritation | No data available | [6] |

| Carcinogenicity (IARC) | Not identified as a carcinogen | [6] |

| Handling Precautions | Avoid dust formation. Provide appropriate exhaust ventilation. Wear protective equipment (eyeshields, gloves). | [6] |

Further studies are required to establish a comprehensive safety profile, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity.

Conclusion

This compound is a long-chain ketone with demonstrated biological activity, particularly in modulating cholesterol levels. This technical guide has provided a summary of its properties, synthesis, and analytical methods, as well as insights into its potential therapeutic applications. The provided experimental protocols and hypothesized mechanisms of action are intended to serve as a foundation for future research. Further investigation is warranted to fully understand its metabolic fate, precise molecular targets, and its potential as a therapeutic agent. The development of a complete toxicological profile is also a critical next step for any potential drug development program.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound this compound (FDB003052) - FooDB [foodb.ca]

- 3. contaminantdb.ca [contaminantdb.ca]

- 4. This compound [webbook.nist.gov]

- 5. Hexadecan-2-one | C16H32O | CID 29251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound, 18787-63-8 [thegoodscentscompany.com]

- 9. This compound | 18787-63-8 [chemicalbook.com]

- 10. This compound | 18787-63-8 [amp.chemicalbook.com]

- 11. Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 15. [PDF] Sterol Regulatory Element-binding Proteins (SREBPs): Key Regulators of Nutritional Homeostasis and Insulin Action* | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hexadecanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hexadecanone, a saturated methyl ketone. This compound, also known as methyl tetradecyl ketone, finds applications in various research and development areas, including its use as a fragrance component and its potential as a biomarker.[1] The following sections detail established chemical synthesis routes, presenting quantitative data for comparison and providing comprehensive experimental procedures.

Comparative Data of Synthesis Protocols

The selection of an appropriate synthetic route for this compound depends on factors such as desired yield, purity, reaction time, and available starting materials. The table below summarizes key quantitative data for two common and effective synthesis methods.

| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Wacker-Tsuji Oxidation | 1-Hexadecene | PdCl₂, CuCl, O₂ in DMF/H₂O | ~24 hours | 65-75 | >95 | Good yield, high purity, readily available starting material.[2] | Requires a precious metal catalyst; potential for chlorinated byproducts.[2] |

| Hydration of Terminal Alkyne | 1-Hexadecyne | Au or Ru-based catalyst, Acid | Variable (hours) | High | High | Tolerates a wide range of functional groups.[3] | Requires synthesis of the terminal alkyne; potential for regioselectivity issues with internal alkynes.[4] |

Experimental Protocols

Protocol 1: Wacker-Tsuji Oxidation of 1-Hexadecene

This protocol describes the palladium-catalyzed oxidation of the terminal alkene, 1-hexadecene, to the corresponding methyl ketone, this compound.[5][6] The Wacker-Tsuji oxidation is a reliable method for the synthesis of methyl ketones from terminal olefins.[7]

Materials:

-

1-Hexadecene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Oxygen (O₂) balloon

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride (0.1 mmol) and copper(I) chloride (1 mmol) in a mixture of DMF and water (e.g., 7:1 v/v, 10 mL).

-

Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

-

Add 1-hexadecene (1 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Protocol 2: Hydration of 1-Hexadecyne

This protocol outlines the conversion of a terminal alkyne, 1-hexadecyne, to this compound via a Markovnikov addition of water.[3][4] This method is particularly useful when the corresponding alkyne is readily available or easily synthesized. Various catalysts can be employed, with gold and ruthenium complexes showing high efficiency.[3]

Materials:

-

1-Hexadecyne

-

Gold(I) catalyst (e.g., [(IPr)AuCl]/AgSbF₆) or a Ruthenium(II) catalyst

-

Solvent (e.g., Dioxane/Water or PEG-400)

-

Acid (e.g., p-toluenesulfonic acid) may be required depending on the catalyst system

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 1-hexadecyne (1 mmol) in the chosen solvent system (e.g., 10 mL of dioxane/water 9:1), add the gold or ruthenium catalyst (typically 1-5 mol%).

-

If required, add an acid co-catalyst.

-

Stir the mixture at the recommended temperature for the specific catalyst (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent in vacuo.

-

The resulting crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Visualized Workflow and Signaling Pathways

To illustrate the logical flow of the synthesis of this compound, the following diagrams are provided.

Caption: General synthetic workflows for this compound.

Caption: Simplified Wacker-Tsuji oxidation mechanism.

References

- 1. Showing Compound this compound (FDB003052) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-HEXADECANONE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of 2-hexadecanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain methyl ketone that can be found in various biological systems and is of interest in diverse research fields, including microbiology and plant science. Accurate and reliable quantification is essential for understanding its biological significance. This application note details the methodology for sample preparation, GC-MS analysis, and data interpretation, including expected fragmentation patterns. The protocols provided are intended to serve as a foundational method that can be adapted for specific matrices and research questions.

Introduction

This compound (C₁₆H₃₂O), also known as methyl tetradecyl ketone, is a saturated ketone.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This document outlines a standard protocol for the analysis of this compound, which can be applied in various research and development settings.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (≥98% purity)[1]

-

Internal Standard (IS): 2-Pentadecanone or other suitable non-interfering compound.

-

Solvents: Hexane, Dichloromethane, Methanol, Ethyl Acetate (GC or HPLC grade)

-

Drying Agent: Anhydrous sodium sulfate

-

Vials: 2 mL amber glass vials with PTFE-lined screw caps

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 2-pentadecanone) at a concentration of 10 µg/mL in hexane.[2]

Sample Preparation

The following is a general protocol for the extraction of this compound from a liquid matrix. This may need to be adapted based on the specific sample type (e.g., microbial culture, plant extract, biological fluid).

-

Sample Collection: Collect a known volume or weight of the sample (e.g., 1 mL of liquid sample).

-

Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample to achieve a final concentration within the calibration range.

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of hexane to the sample in a glass tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial.

-

Repeat the extraction process with another 2 mL of hexane and combine the organic layers.

-

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

-

Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization for your specific instrument.

| GC Parameter | Setting |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Parameter | Setting |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation and Analysis

Identification of this compound

The identification of this compound is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[3]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and specific fragmentation patterns.[3] The molecular weight of this compound is 240.42 g/mol .[1]

Table 1: Characteristic Mass Fragments of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 58 | High | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 240 | Low to absent | [C₁₆H₃₂O]⁺ (Molecular Ion) |

Note: Relative intensities are approximate and can vary between instruments.

The fragmentation of ketones is predictable. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement are common fragmentation pathways.[4][5] For this compound, the McLafferty rearrangement results in a prominent peak at m/z 58. Alpha-cleavage can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

Caption: Experimental workflow for this compound analysis by GC-MS.

Caption: Logical workflow for GC-MS data analysis of this compound.

References

Application Notes and Protocols: Interpreting the Mass Spectrum of 2-Hexadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction